molecular formula C19H30NaO5S B1511411 CID 71308538 CAS No. 2681-45-0

CID 71308538

Cat. No.: B1511411
CAS No.: 2681-45-0
M. Wt: 393.5 g/mol
InChI Key: FIQFEPBTTJDSMK-DXUXAWASSA-N
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Description

CID 71308538 (Compound Identifier 71308538) is a chemical compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties. For instance, highlights its characterization using gas chromatography-mass spectrometry (GC-MS), vacuum distillation fractionation, and mass spectral analysis (Figure 1D). These methods are critical for determining its molecular weight, fragmentation patterns, and purity .

Properties

InChI

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/t12-,13-,14+,15+,16+,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFEPBTTJDSMK-DXUXAWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745556
Record name PUBCHEM_71308538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-45-0
Record name PUBCHEM_71308538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71308538, a comparative analysis with structurally or functionally related compounds is essential. The evidence provides frameworks for such comparisons, emphasizing molecular descriptors, bioactivity, and synthetic pathways. Below is a detailed comparison based on inferred parameters and analogous compounds:

Table 1: Physicochemical and Bioactive Properties

Property This compound (Inferred) CID 46907796 (Nrf2 Inhibitor) ChEMBL1711746 (Nrf2 Inhibitor) Colchicine (CID 6167)
Molecular Formula Not specified C₁₉H₁₄N₂O₃S C₁₈H₁₃ClN₂O₂S C₂₂H₂₅NO₆
Molecular Weight Not specified 350.39 g/mol 364.82 g/mol 399.43 g/mol
Bioactivity Not explicitly stated Nrf2 inhibition (IC₅₀: 4.9 μM) Nrf2 inhibition (IC₅₀: 4.9 μM) Tubulin inhibition
Synthetic Pathway GC-MS fractionation Synthetic small molecule Synthetic small molecule Natural product (plant-derived)
Therapeutic Use Undefined Antioxidant pathway modulation Antioxidant pathway modulation Anti-inflammatory, gout treatment

Key Findings

Structural Analogues :

  • CID 46907796 and ChEMBL1711746 () share functional roles as Nrf2 inhibitors but differ in halogen substitutions (Cl vs. S-containing groups), which may influence binding affinity and metabolic stability .
  • Colchicine (CID 6167) is structurally distinct as a tricyclic alkaloid but serves as a benchmark for tubulin-targeting agents, highlighting the diversity in bioactive scaffolds .

Analytical Techniques: this compound’s characterization via GC-MS and vacuum distillation () contrasts with the LC-ESI-MS and in-source CID (collision-induced dissociation) methods used for ginsenosides (), underscoring the need for technique-specific optimization in compound analysis.

Bioactivity Gaps :

  • Unlike CID 46907796 and ChEMBL1711746, which have defined IC₅₀ values for Nrf2 inhibition , this compound lacks explicit bioactivity data in the evidence. This gap limits its pharmacological classification but aligns it with exploratory compounds in early-stage research.

Synthetic vs. Natural Origins :

  • This compound’s isolation via distillation () suggests it may derive from a natural source (e.g., essential oils), whereas CID 46907796 and ChEMBL1711746 are synthetic, reflecting divergent discovery pipelines .

Methodological Considerations

The evidence emphasizes rigorous analytical and reporting standards:

  • Chromatography : Fractionation efficiency () and LC-ESI-MS protocols () are critical for compound purity and structural identification.
  • Data Reporting: Compliance with IUPAC nomenclature () and avoidance of non-standard abbreviations () ensure clarity and reproducibility.
  • Bioactivity Profiling : Standardized metrics like IC₅₀ () and placental transfer classes () are essential for cross-compound comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 71308538
Reactant of Route 2
CID 71308538

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